1,5-Bis(5-methylnaphthalen-2-YL)anthracene
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Overview
Description
1,5-Bis(5-methylnaphthalen-2-YL)anthracene is a chemical compound with the molecular formula C₃₆H₂₆. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene typically involves the use of Friedel–Crafts reactions, which are a type of electrophilic aromatic substitution reactionThe reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent, such as dichloromethane (CH₂Cl₂) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(5-methylnaphthalen-2-YL)anthracene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1,5-Bis(5-methylnaphthalen-2-YL)anthracene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: It is used in the fabrication of polymeric materials and solar cells, where its extended aromatic and conjugated π-system enhances the material’s properties.
Biological Applications: Anthracene derivatives, including this compound, have been studied for their antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,5-Bis(5-methylnaphthalen-2-YL)anthracene involves its interaction with light and other molecules. Its extended aromatic and conjugated π-system allows it to absorb and emit light, making it useful in photophysical applications. Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially leading to antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: This compound is another anthracene derivative used in OLEDs and OFETs.
2,2’-Bianthracene: This compound is used as an organic semiconductor in OFET devices.
9-(4-Phenyl)anthracene: This compound is used in the synthesis of blue-emitting materials for OLEDs.
Uniqueness
1,5-Bis(5-methylnaphthalen-2-YL)anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
870282-90-9 |
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Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,5-bis(5-methylnaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C36H26/c1-23-7-3-9-25-19-29(15-17-31(23)25)33-13-5-11-27-22-36-28(21-35(27)33)12-6-14-34(36)30-16-18-32-24(2)8-4-10-26(32)20-30/h3-22H,1-2H3 |
InChI Key |
RWZZMKSSJCPGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC4=CC5=C(C=CC=C5C6=CC7=CC=CC(=C7C=C6)C)C=C43 |
Origin of Product |
United States |
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